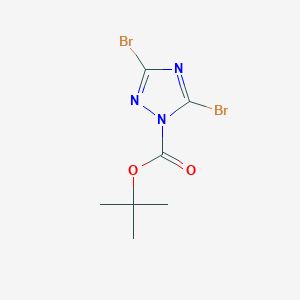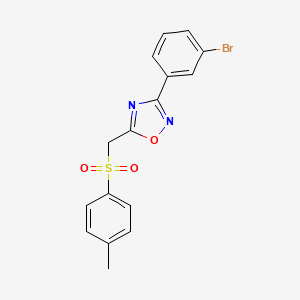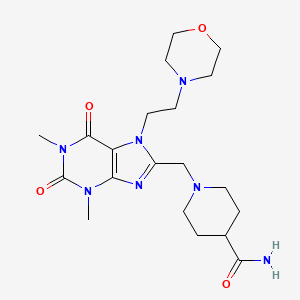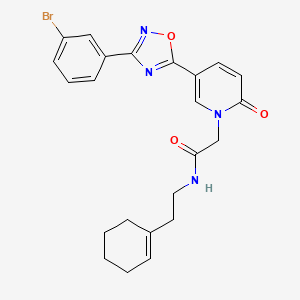![molecular formula C8H16ClNO B2417445 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride CAS No. 2187426-23-7](/img/structure/B2417445.png)
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride, commonly known as cocaine, is a potent central nervous system stimulant and a Schedule II drug under the Controlled Substances Act. Cocaine is derived from the leaves of the coca plant and has been used for various medicinal purposes. However, its high potential for abuse and addiction has led to its prohibition in most countries. In recent years, research has focused on understanding the mechanism of action and physiological effects of cocaine, as well as developing new methods for its synthesis.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride and its homologues like 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) have been identified as stable compounds with potential catalytic applications. These hydroxylamines have demonstrated efficiency in catalyzing the oxidation of various secondary alcohols to their corresponding ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature, showcasing a sustainable and mild approach to alcohol oxidation (Toda et al., 2023).
Chemical Synthesis and Structural Analysis
The compound and its related structures have been the subject of extensive synthetic and structural studies. For instance, reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles have led to the formation of various compounds, including oximes, hydrazones, and azines. This highlights the compound's versatility in organic synthesis and its potential to yield a range of structurally diverse derivatives (Moskalenko & Boev, 2009).
Potential Pharmacological Applications
Research has also explored the potential pharmacological applications of analogs of 3-azabicyclo[3.3.1]nonanes. For instance, synthetic analogs such as 3-(2-hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene and N-(2-hydroxyethyl)cytosine have been studied for their antiarrhythmic activity, demonstrating the biomedical relevance of these structures (Khisamutdinova et al., 2004).
Molecular Modeling and Inhibitor Activity
The compound's derivatives have been used in molecular modeling studies to predict and confirm in vitro inhibitor activity, highlighting its significance in drug design and development. For instance, the inhibitor activity of 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride was studied using molecular modeling and confirmed through experiments, providing insights into its potential therapeutic applications (Plotnikova et al., 2013).
properties
IUPAC Name |
(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-10H,1-5H2;1H/t6-,7-,8+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEYQFBKIDKRQZ-CGJXVAEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1CCN2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@@H]1CCN2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)



![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2417371.png)


![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)
